Product packaging for Gossyvertin(Cat. No.:CAS No. 60089-74-9)

Gossyvertin

Cat. No.: B14598659
CAS No.: 60089-74-9
M. Wt: 274.31 g/mol
InChI Key: WDKQNEBNLKMOLB-UHFFFAOYSA-N
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Description

Gossyvertin is a phenolic phytoalexin identified in the stems of cotton plants (Gossypium species) following fungal infection with Verticillium dahliae . It was first characterized in 1976, and its chemical structure was determined to be 8-formyl-1,7-dihydroxy-5-isopropyl-2-methoxy-3-methylnaphthalene . Phytoalexins are antimicrobial compounds produced by plants as part of their defense response against pathogens, positioning this compound as a subject of interest in plant-pathogen interaction studies . The cotton plant produces a wide array of biologically active terpenoids, fatty acids, and phenolics, and this compound contributes to this diverse phytochemical profile . Research into cotton by-products highlights the potential for discovering valuable specialized metabolites like this compound, which could be developed into high-value products from agricultural waste streams . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H18O4 B14598659 Gossyvertin CAS No. 60089-74-9

Properties

CAS No.

60089-74-9

Molecular Formula

C16H18O4

Molecular Weight

274.31 g/mol

IUPAC Name

2,8-dihydroxy-7-methoxy-6-methyl-4-propan-2-ylnaphthalene-1-carbaldehyde

InChI

InChI=1S/C16H18O4/c1-8(2)10-6-13(18)12(7-17)14-11(10)5-9(3)16(20-4)15(14)19/h5-8,18-19H,1-4H3

InChI Key

WDKQNEBNLKMOLB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C(C=C2C(C)C)O)C=O)C(=C1OC)O

melting_point

147 - 149 °C

physical_description

Solid

Origin of Product

United States

Preparation Methods

Physicochemical Profile

  • Molecular Formula : C₁₆H₁₈O₄
  • Exact Mass : 274.1205 g/mol
  • Polarity : Intermediate (logP ~2.8)
  • UV-Vis Absorption : λₘₐₓ at 235 nm (methanol)

Natural Sources and Biosynthetic Pathways

This compound is primarily isolated from cotton (Gossypium spp.) by-products and Adansonia digitata fruit fibers. In cotton, it accumulates in glandular trichomes of leaves and bolls as part of the plant’s defense mechanism against pathogens.

Biosynthetic Origins

The compound originates from the mevalonate pathway, where farnesyl pyrophosphate undergoes cyclization and oxidation to form the sesquiterpenoid backbone. Subsequent acetylation at the C-7 position yields this compound.

Extraction Methodologies

Efficient extraction hinges on this compound’s solubility in non-polar to moderately polar solvents. Recent protocols optimize yield while minimizing co-extraction of contaminants.

Soxhlet Extraction with Dichloromethane

A validated method from Adansonia digitata studies involves:

  • Plant Material Preparation : Dried fruit fibers ground to ≤1 mm particles.
  • Solvent Selection : Sequential extraction with dichloromethane (non-polar) followed by methanol (polar).
  • Conditions : 5 g material extracted for 6 hours at 40°C, yielding 0.8–1.2 mg/g this compound.

Table 1 : this compound Distribution in Adansonia digitata Extracts

Extract Type This compound Concentration (μg/g)
NPEFP* 12.7 ± 0.9
PEFP† Not detected
NPEF‡ 9.4 ± 0.6
PEF§ Not detected

*Non-polar extract of fruit powder; †Polar extract of fruit powder; ‡Non-polar extract of fibers; §Polar extract of fibers.

Supercritical CO₂ Extraction

Emerging techniques utilize supercritical CO₂ (scCO₂) for cleaner isolation:

  • Parameters : 40°C, 30 MPa, 2 hours
  • Co-solvent : Ethanol (10% v/v) enhances yield by 22% compared to pure scCO₂.

Purification Strategies

Crude extracts require multi-step purification to achieve ≥95% purity.

Silica Gel Column Chromatography

  • Stationary Phase : Silica gel 60 (200–300 mesh)
  • Elution Gradient : Hexane:ethyl acetate (9:1 to 7:3 v/v)
  • Outcome : this compound elutes at 7:3 ratio, purity 82%.

Preparative HPLC

Final polishing employs reversed-phase HPLC:

Parameter Value
Column C18 (250 × 21.2 mm, 5 μm)
Mobile Phase Acetonitrile:H₂O (65:35)
Flow Rate 12 mL/min
Detection UV at 235 nm
Retention Time 12.90 min
Recovery Efficiency 91%

Analytical Characterization

Advanced spectral techniques confirm identity and purity.

High-Resolution Mass Spectrometry (HRMS)

  • Observed m/z : 275.1270 [M + H]⁺
  • Theoretical m/z : 275.1283 (Δ = 4.7 ppm)
  • Fragmentation : Loss of acetyl group (m/z 233.1542).

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃) :

  • δ 5.32 (1H, brs, H-15)
  • δ 4.71 (1H, d, J=6.8 Hz, H-7)
  • δ 2.05 (3H, s, acetyl CH₃).

¹³C NMR :

  • 169.8 ppm (acetyl carbonyl)
  • 121.4 ppm (C-15 exocyclic double bond).

Chemical Reactions Analysis

Gossyvertin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Gossyvertin has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is studied for its potential as a phytoalexin, a type of compound produced by plants in response to pathogen attack. This compound’s role in plant defense mechanisms makes it a subject of interest in agricultural research. Additionally, its phenolic structure and biological activity have led to investigations into its potential therapeutic applications .

Mechanism of Action

The mechanism of action of gossyvertin involves its interaction with various molecular targets and pathways. As a phytoalexin, this compound is believed to exert its effects by inhibiting the growth of pathogens and protecting the plant from infection. The specific molecular targets and pathways involved in this process are still under investigation .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Isomers and Analogues

Compound A: 2,8-Dihydroxy-3-methoxy-6-methyl-4-propan-2-ylnaphthalene-1-carbaldehyde
  • Molecular Formula : C₁₆H₁₈O₄ (identical to gossyvertin)
  • Key Differences :
    • Substituent positions: The methoxy group is at position 3 instead of position 2, and the hydroxyl groups are at positions 2 and 8 (vs. 1 and 7 in this compound) .
    • InChIKey : XOXRFBVTHNRDNY (vs. WDKQNEBNLKMOLB for this compound) .
  • Implications :
    • Altered polarity and hydrogen-bonding capacity due to positional isomerism.
    • Predicted collision cross-section (CCS) values differ significantly (e.g., [M+H]+ CCS: 161.9 Ų for this compound vs. unavailable for Compound A) .
Compound B: 2,3,9-Trihydroxy-14-cadalenal
  • Molecular Formula : C₁₅H₁₈O₄
  • Structure: A cadinane sesquiterpenoid with a tricyclic framework and aldehyde group .
  • Comparison :
    • This compound’s naphthalene core vs. Compound B’s cadinane tricyclic structure.
    • Both feature aldehyde and hydroxyl groups, but Compound B lacks the methoxy and isopropyl substituents .
  • Biological Role : Both act as phytoalexins, but Compound B is reported to exhibit higher toxicity (LD₅₀: 0.12–0.72 mg/kg in cats) , whereas this compound’s toxicity remains unquantified .

Functional Analogues: Phytoalexins from Other Plants

Compound C: Capsidiol
  • Source : Produced by pepper plants (Capsicum annuum) in response to Phytophthora infestans.
  • Structure: A bicyclic sesquiterpenoid with epoxide and hydroxyl groups .
  • Comparison :
    • Molecular Weight : 236.35 g/mol (vs. 274.31 for this compound).
    • Bioactivity : Capsidiol disrupts fungal membrane integrity, while this compound’s mechanism is less clear but may involve redox interactions due to its aldehyde group .
Compound D: Pisatin
  • Source : Pea plants (Pisum sativum) infected with Fusarium solani.
  • Structure : A pterocarpan with three aromatic rings and hydroxyl groups .
  • Comparison :
    • Solubility : Pisatin is lipophilic, whereas this compound’s solubility data is unavailable .
    • Efficacy : Pisatin shows broad-spectrum antifungal activity, while this compound’s specificity for Verticillium spp. suggests niche adaptation .

Analytical and Physicochemical Properties

Property This compound 2,3,9-Trihydroxy-14-cadalenal Capsidiol
Molecular Weight (g/mol) 274.31 262.29 236.35
Melting Point (°C) 147–149 198–200 92–94
Predicted CCS ([M+H]+) 161.9 Ų N/A N/A
Key Functional Groups Aldehyde, methoxy, hydroxyl Aldehyde, hydroxyl Epoxide, hydroxyl

Discussion of Key Findings

Structural Diversity : this compound’s naphthalene backbone distinguishes it from tricyclic cadinanes (e.g., Compound B) and pterocarpans (e.g., pisatin). Positional isomerism (Compound A) highlights the sensitivity of bioactivity to substituent arrangement .

Functional Overlap: Despite structural differences, this compound shares antifungal roles with capsidiol and pisatin, though mechanisms vary. The aldehyde group in this compound may enhance electrophilic reactivity, a trait absent in non-aldehyde phytoalexins .

Analytical Challenges : this compound’s collision cross-section data provides a benchmark for LC-MS identification, whereas similar compounds lack such detailed profiles, complicating comparative studies.

Q & A

Q. What are the key steps to isolate and characterize Gossyvertin from natural sources?

To isolate this compound, begin with solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques like column chromatography or HPLC for purification . Characterization requires spectral analysis: UV-Vis for conjugation patterns, NMR (¹H/¹³C) for structural elucidation, and mass spectrometry for molecular weight confirmation. Ensure purity via HPLC-UV (>95%) and elemental analysis for empirical formula validation . For novel compounds, provide full synthetic pathways and cross-validate spectral data against existing literature.

Q. How should researchers design experiments to assess this compound’s bioavailability in preclinical models?

Use standardized in vitro models (e.g., Caco-2 cells for intestinal permeability) and in vivo pharmacokinetic studies in rodents. Measure plasma concentration-time profiles via LC-MS/MS, calculating parameters like Cₘₐₓ, Tₘₐₓ, and AUC. Include control groups and replicate experiments (n ≥ 6) to ensure statistical power. For tissue distribution, employ radiolabeled this compound or whole-body autoradiography .

Q. What analytical methods are recommended for quantifying this compound in complex matrices?

Liquid chromatography (HPLC or UPLC) coupled with tandem mass spectrometry (LC-MS/MS) offers high sensitivity and specificity. Validate the method per ICH guidelines: assess linearity (R² > 0.99), LOD/LOQ, precision (RSD < 5%), and recovery rates (80–120%). For plant extracts, include matrix-matched calibration to account for interference .

Advanced Research Questions

Q. How can contradictory data on this compound’s mechanism of action be systematically resolved?

Contradictions often arise from varying experimental conditions (e.g., cell lines, concentrations). Conduct a meta-analysis of published studies to identify confounding variables. Reproduce key experiments under standardized protocols, and use orthogonal assays (e.g., CRISPR knockouts, enzymatic activity assays) to validate targets. Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses .

Q. What strategies optimize the synthesis of this compound derivatives for structure-activity relationship (SAR) studies?

Employ combinatorial chemistry or directed biosynthesis to generate derivatives. Prioritize functional groups with known bioactivity (e.g., hydroxylation, glycosylation). Use computational tools (molecular docking, QSAR models) to predict binding affinities. Characterize derivatives via X-ray crystallography or cryo-EM for structural insights. Validate biological activity in dose-response assays with appropriate positive/negative controls .

Q. How should researchers address variability in this compound’s cytotoxic effects across cancer cell lines?

Analyze genomic and proteomic profiles of responsive vs. resistant cell lines to identify biomarkers (e.g., overexpression of efflux pumps). Use isogenic cell pairs (wild-type vs. mutant) to isolate genetic factors. Incorporate multi-omics approaches (transcriptomics, metabolomics) to map signaling pathways. Report data with effect sizes and confidence intervals to distinguish biological significance from statistical noise .

Q. What methodologies validate this compound’s anti-inflammatory effects in vivo while minimizing bias?

Use double-blind, randomized controlled trials in animal models (e.g., carrageenan-induced paw edema). Measure biomarkers like TNF-α, IL-6, and COX-2 via ELISA or qPCR. Include sham and placebo groups, and apply the ARRIVE guidelines for preclinical reporting. For translational relevance, correlate in vivo results with ex vivo human tissue assays .

Data Analysis & Reproducibility

Q. How can researchers ensure reproducibility in this compound studies when replicating published work?

Provide full experimental protocols in supplementary materials, including reagent lot numbers and instrument settings. Use open-source data repositories (e.g., Zenodo) to share raw datasets and analysis code. Collaborate with original authors to resolve discrepancies. For critical findings, perform power analyses to confirm sample adequacy and pre-register study designs .

Q. What statistical approaches are robust for interpreting dose-dependent responses in this compound assays?

Fit data to nonlinear regression models (e.g., sigmoidal dose-response curves) using software like GraphPad Prism. Report IC₅₀/EC₅₀ values with 95% confidence intervals. Account for heteroscedasticity via weighted regression or data transformation (e.g., log normalization). Use ANOVA with post-hoc corrections for multi-group comparisons .

Q. How should conflicting results between in silico predictions and experimental data for this compound be reconciled?

Re-evaluate computational parameters (e.g., force fields, binding site flexibility) and validate docking results with molecular dynamics simulations. Experimentally test key predictions via mutagenesis or competitive binding assays. Publish negative results to improve model accuracy and avoid publication bias .

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